Resorcinomycin B
Overview
Description
Resorcinomycin B is a compound that belongs to the class of N-acyl-amino acids. It is known for its antibacterial properties, particularly against mycobacteria. The compound is composed of a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid, and glycine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Resorcinomycin B is synthesized through a biosynthetic pathway involving the ATP-grasp-ligase enzyme. The enzyme catalyzes the peptide bond formation between (S)-2-(3,5-dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid and glycine . The biosynthetic gene cluster responsible for this synthesis has been identified in Streptoverticillium roseoverticillatum .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Streptoverticillium roseoverticillatum, followed by extraction and purification of the compound from the culture broth .
Chemical Reactions Analysis
Types of Reactions
Resorcinomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions involving this compound are derivatives with enhanced antibacterial activity. These derivatives are tested for their efficacy against mycobacteria .
Scientific Research Applications
Resorcinomycin B has several scientific research applications:
Mechanism of Action
The exact mechanism of action of Resorcinomycin B is not fully understood. it is known to inhibit the growth of mycobacteria by interfering with their cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of the mycobacterial cell wall .
Comparison with Similar Compounds
Resorcinomycin B is similar to other compounds such as Pheganomycin. Both compounds are composed of nonproteinogenic amino acids and exhibit antibacterial properties against mycobacteria . this compound is unique in its specific structure and the presence of glycine in its composition .
List of Similar Compounds
- Pheganomycin
- Resorcinomycin A
Properties
IUPAC Name |
2-[[(2S)-2-(diaminomethylideneamino)-2-(4-ethyl-3,5-dihydroxyphenyl)acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c1-2-7-8(18)3-6(4-9(7)19)11(17-13(14)15)12(22)16-5-10(20)21/h3-4,11,18-19H,2,5H2,1H3,(H,16,22)(H,20,21)(H4,14,15,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZOREHQSLMKDW-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1O)[C@@H](C(=O)NCC(=O)O)N=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143046 | |
Record name | Resorcinomycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100234-69-3 | |
Record name | Resorcinomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorcinomycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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